1,3,6,9b-Tetraazaphenalene-4-carboxylic acid, methyl ester
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Overview
Description
1,3,6,9b-Tetraazaphenalene-4-carboxylic acid methyl ester is a complex organic compound known for its unique structure and diverse applications. This compound is characterized by its multiple nitrogen atoms and ester functional group, which contribute to its reactivity and versatility in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6,9b-Tetraazaphenalene-4-carboxylic acid methyl ester typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the tetraazaphenalene core, followed by esterification to introduce the methyl ester group .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalysts and reaction conditions to facilitate the cyclization and esterification processes efficiently .
Chemical Reactions Analysis
Types of Reactions
1,3,6,9b-Tetraazaphenalene-4-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted tetraazaphenalene derivatives .
Scientific Research Applications
1,3,6,9b-Tetraazaphenalene-4-carboxylic acid methyl ester has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3,6,9b-Tetraazaphenalene-4-carboxylic acid methyl ester involves its interaction with various molecular targets. The nitrogen atoms in the tetraazaphenalene ring can form hydrogen bonds and coordinate with metal ions, influencing biochemical pathways and catalytic processes. The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid and alcohol, which can further participate in biological and chemical reactions .
Comparison with Similar Compounds
Similar Compounds
1,3,6,9b-Tetraazaphenalene-4-carboxylic acid ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester.
1,3,6,9b-Tetraazaphenalene-4-carboxylic acid, 2-methyl-, ethyl ester: Contains additional methyl and ethyl groups, leading to different chemical properties.
Uniqueness
1,3,6,9b-Tetraazaphenalene-4-carboxylic acid methyl ester is unique due to its specific ester group and the arrangement of nitrogen atoms in the tetraazaphenalene ring. This unique structure imparts distinct reactivity and interaction capabilities, making it valuable in various scientific and industrial applications .
Properties
CAS No. |
37550-69-9 |
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Molecular Formula |
C11H8N4O2 |
Molecular Weight |
228.21 g/mol |
IUPAC Name |
methyl 2,4,8,13-tetrazatricyclo[7.3.1.05,13]trideca-1(12),2,4,6,8,10-hexaene-6-carboxylate |
InChI |
InChI=1S/C11H8N4O2/c1-17-11(16)7-5-12-8-3-2-4-9-13-6-14-10(7)15(8)9/h2-6H,1H3 |
InChI Key |
NCJGITJMRDMFLM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C2C=CC=C3N2C1=NC=N3 |
Origin of Product |
United States |
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